

Application Notes: NMR Spectroscopic Characterization of 1,2-Dihydro-1,2-azaborine

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Compound of Interest

Compound Name: 1,2-Dihydro-1,2-azaborine

Cat. No.: B1254627

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **1,2-Dihydro-1,2-azaborine** is an aromatic six-membered heterocycle, isoelectronic with benzene, where a C=C double bond is replaced by a B-N single bond.[1][2] This BN/CC isosterism has generated significant interest in fields like medicinal chemistry and materials science.[3][4] Due to the unique electronic properties of the boron and nitrogen atoms, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds. It is important to note that many **1,2-dihydro-1,2-azaborine** derivatives are air- and moisture-sensitive, often existing as volatile liquids, which necessitates specialized handling techniques for sample preparation.[1][5] These notes provide detailed protocols and reference data for the NMR characterization of **1,2-dihydro-1,2-azaborine** and its derivatives.

Experimental Protocols

The characterization of **1,2-dihydro-1,2-azaborine** requires careful handling due to its sensitivity to air and moisture.[6] The following protocols outline the procedures for sample preparation under an inert atmosphere and subsequent NMR data acquisition.

Protocol 1: Preparation of Air-Sensitive NMR Sample

This protocol details the preparation of an NMR sample using a J. Young's NMR tube and a Schlenk line, a standard setup for handling air-sensitive compounds.[7][8] Alternatively, sample preparation can be carried out in a glovebox.[9]

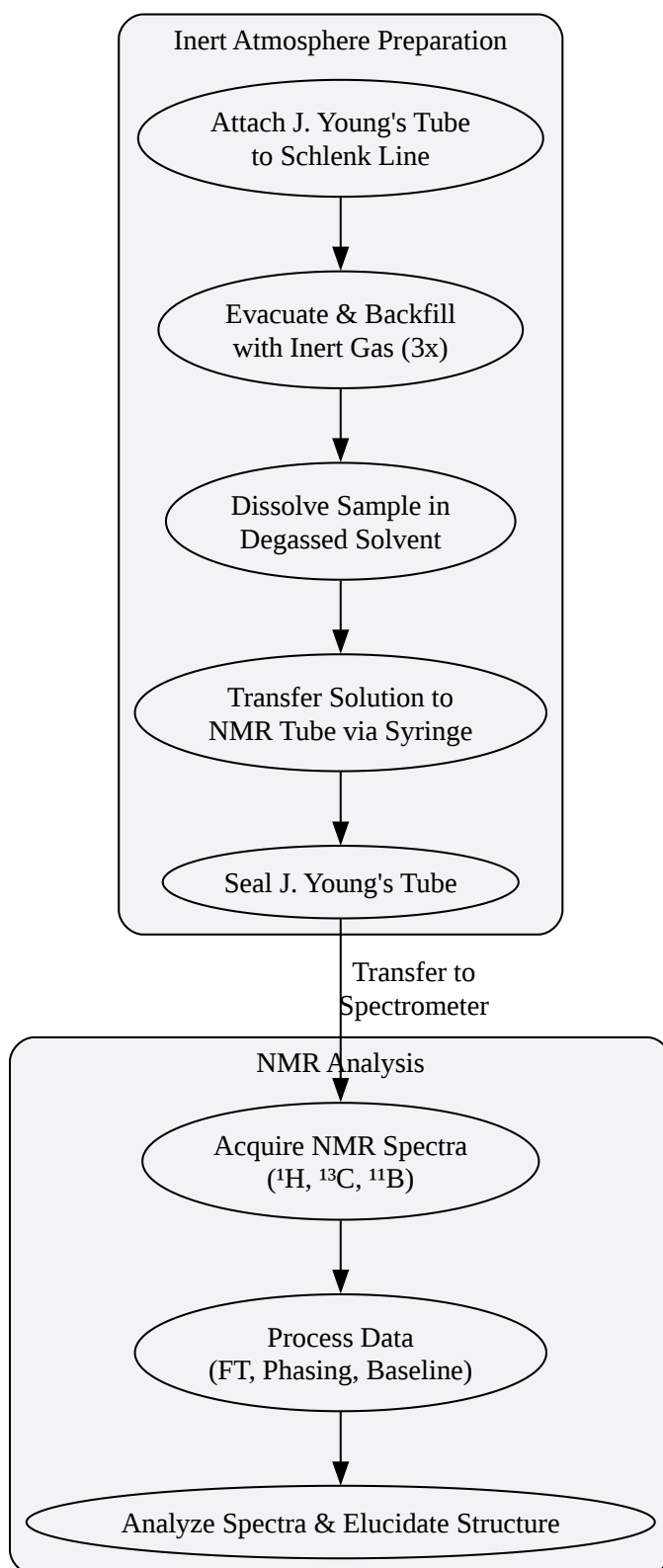
Materials:

- **1,2-Dihydro-1,2-azaborine** sample
- J. Young's NMR tube
- Schlenk line with vacuum and inert gas (Nitrogen or Argon) supply
- NMR tube adapter for Schlenk line
- Dry, degassed deuterated solvent (e.g., CDCl_3 , THF-d_8)
- Gastight syringe
- Rubber septa
- Parafilm or PTFE tape

Procedure:

- **Drying the NMR Tube:** Ensure the J. Young's NMR tube is oven-dried and cooled under a stream of inert gas before use.
- **Connecting to Schlenk Line:** Attach the empty, sealed J. Young's NMR tube to the Schlenk line using an appropriate adapter.
- **Purging the Tube:** Evacuate the NMR tube by opening it to the vacuum line. Then, refill it with inert gas. Repeat this vacuum/inert gas cycle at least three times to ensure the tube is free of air and moisture.^[7]
- **Introducing the Solid Sample:** If the sample is a solid, weigh it into a separate Schlenk flask under a positive pressure of inert gas. If the sample is already in a Schlenk flask, proceed to the next step.
- **Dissolving the Sample:** Using a dry, gastight syringe, transfer the required volume (typically 0.6-0.7 mL) of dry, degassed deuterated solvent into the Schlenk flask containing the sample. Gently swirl the flask to dissolve the compound.

- Transferring to NMR Tube: Under a positive flow of inert gas, remove the glass stopper from the Schlenk line adapter and replace it with a rubber septum.^[8] Use the gastight syringe to draw up the sample solution and carefully transfer it into the J. Young's NMR tube through the adapter.
- Sealing the Tube: Securely close the Teflon tap on the J. Young's tube. The tube can now be safely detached from the Schlenk line for NMR analysis.^[9]
- Storage: For long-term storage, wrap the cap and joint with parafilm or PTFE tape.



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Protocol 2: NMR Data Acquisition

This protocol provides general parameters for acquiring ^1H , ^{13}C , and ^{11}B NMR spectra. Instrument-specific parameters may need optimization.

Procedure:

- Instrument Setup: Tune and match the desired NMR probe for ^1H , ^{13}C , and ^{11}B nuclei. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: ~15 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: ~200-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
- ^{11}B NMR Acquisition:
 - Pulse Program: Standard proton-decoupled single-pulse experiment.

- Spectral Width: ~150-200 ppm.
- Acquisition Time: 0.1-0.5 seconds.
- Relaxation Delay: 0.1-1 second.
- Number of Scans: 128-1024.
- Reference: Use $\text{BF}_3 \cdot \text{OEt}_2$ as an external standard ($\delta = 0$ ppm).

NMR Data Presentation

The chemical shifts in **1,2-dihydro-1,2-azaborines** are influenced by the substituents on the boron, nitrogen, and carbon atoms. The following tables summarize typical chemical shift ranges for different nuclei.

Table 1: ^1H NMR Data for 1,2-Dihydro-1,2-azaborine Derivatives

Position	Chemical Shift (δ , ppm)	Compound / Solvent	Reference
H3	6.82	Phenyl-Cr(CO) ₃ complex of 2-phenyl- 1,2-oxaborine (comparison) / CDCl ₃	[5]
H4	7.68	Phenyl-Cr(CO) ₃ complex of 2-phenyl- 1,2-oxaborine (comparison) / CDCl ₃	[5]
H5	6.40	Phenyl-Cr(CO) ₃ complex of 2-phenyl- 1,2-oxaborine (comparison) / CDCl ₃	[5]
H6	7.62	Phenyl-Cr(CO) ₃ complex of 2-phenyl- 1,2-oxaborine (comparison) / CDCl ₃	[5]
Ring H	6.98	Methyl N- carboxybenzyl-1- hydroxy-2,1- benzo[c]-1,2H- azaborine-3- carboxylate / CDCl ₃	[10]
Ar-H	7.39 - 8.15	Methyl N- carboxybenzyl-1- hydroxy-2,1- benzo[c]-1,2H- azaborine-3- carboxylate / CDCl ₃	[10]

Table 2: ^{13}C NMR Data for 1,2-Dihydro-1,2-azaborine Derivatives

Position	Chemical Shift (δ , ppm)	Compound / Solvent	Reference
C3	112.2	Phenyl-Cr(CO) ₃ complex of 2-phenyl- 1,2-oxaborine (comparison) / CDCl ₃	[5]
C4	148.9	Phenyl-Cr(CO) ₃ complex of 2-phenyl- 1,2-oxaborine (comparison) / CDCl ₃	[5]
C5	112.2	Phenyl-Cr(CO) ₃ complex of 2-phenyl- 1,2-oxaborine (comparison) / CDCl ₃	[5]
C6	147.8	Phenyl-Cr(CO) ₃ complex of 2-phenyl- 1,2-oxaborine (comparison) / CDCl ₃	[5]
B-C	124 (broad)	Phenyl-Cr(CO) ₃ complex of 2-phenyl- 1,2-oxaborine (comparison) / CDCl ₃	[5]
Ring C	118.95 - 138.89	Methyl N- carboxybenzyl-1- hydroxy-2,1- benzo[c]-1,2H- azaborine-3- carboxylate / CDCl ₃	[10]

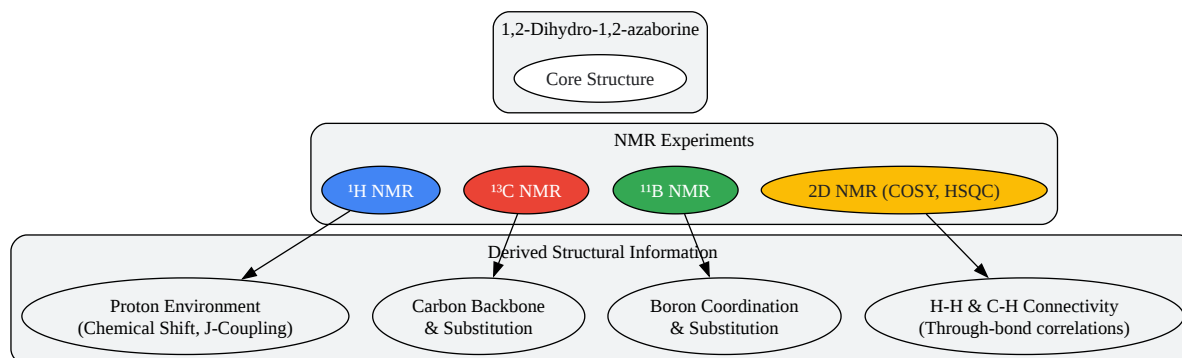
Table 3: ^{11}B NMR Data for 1,2-Dihydro-1,2-azaborine Derivatives

The ^{11}B nucleus is a quadrupole ($I = 3/2$ for ^{11}B), which often results in broad signals. The chemical shift is highly sensitive to the coordination number and substituents at the boron atom.^[11]

Boron Environment	Chemical Shift (δ , ppm)	Compound / Solvent	Reference
B-Ph	46.5	Phenyl-Cr(CO) ₃ complex of 2-phenyl-1,2-oxaborine (comparison) / CDCl ₃	[5]
B-OTf	-	N-TBS-B-OTf-1,2-azaborine	[1]
B-OH	30.53	Methyl N-carboxybenzyl-1-hydroxy-2,1-benzo[c]-1,2H-azaborine-3-carboxylate / CDCl ₃	[10]
B-OH	30.37	Dioxymethylene-substituted derivative / CDCl ₃	[10]
B-OH	29.64 - 31.13	Pyrrolidinone-fused-1,2-azaborines	[12]

Structural Information from NMR

Different NMR experiments provide complementary information for the complete structural elucidation of **1,2-dihydro-1,2-azaborine**.



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